molecular formula C47H50F2N4O12 B12398796 Glucocorticoid receptor agonist-2 Ala-Ala-Mal

Glucocorticoid receptor agonist-2 Ala-Ala-Mal

Cat. No.: B12398796
M. Wt: 900.9 g/mol
InChI Key: KRZIDULFZLGQNC-IVNSWYEUSA-N
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Description

Glucocorticoid receptor agonist-2 Ala-Ala-Mal is a synthetic compound known for its role in synthesizing anti-inflammatory antibody-drug conjugate (ADC) molecules. It serves as an active reference for ABBV-3373 . This compound is particularly significant in the field of medicinal chemistry due to its potent anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-2 Ala-Ala-Mal involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic route is proprietary, but it generally involves the coupling of specific amino acids and other organic molecules under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to protect it from light and maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-2 Ala-Ala-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

Glucocorticoid receptor agonist-2 Ala-Ala-Mal exerts its effects by binding to the glucocorticoid receptor (GR). Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from a multiprotein complex. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Glucocorticoid receptor agonist-1 Ala-Ala-Mal
  • Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Uniqueness

Glucocorticoid receptor agonist-2 Ala-Ala-Mal is unique due to its specific structure and high affinity for the glucocorticoid receptor. This makes it particularly effective in synthesizing anti-inflammatory ADC molecules, setting it apart from other similar compounds .

Properties

Molecular Formula

C47H50F2N4O12

Molecular Weight

900.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[3-[4-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenoxy]anilino]-1-oxopropan-2-yl]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanamide

InChI

InChI=1S/C47H50F2N4O12/c1-24(50-38(58)15-17-53-39(59)12-13-40(53)60)41(61)51-25(2)42(62)52-27-6-5-7-30(18-27)63-29-10-8-26(9-11-29)43-64-37-21-31-32-20-34(48)33-19-28(55)14-16-44(33,3)46(32,49)35(56)22-45(31,4)47(37,65-43)36(57)23-54/h5-14,16,18-19,24-25,31-32,34-35,37,43,54,56H,15,17,20-23H2,1-4H3,(H,50,58)(H,51,61)(H,52,62)/t24-,25-,31-,32-,34-,35-,37+,43+,44-,45-,46-,47+/m0/s1

InChI Key

KRZIDULFZLGQNC-IVNSWYEUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O

Origin of Product

United States

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